3-Chloro-2-(piperazin-1-yl)phenol
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Overview
Description
3-Chloro-2-(piperazin-1-yl)phenol: is a chemical compound that belongs to the class of phenols and piperazines It is characterized by the presence of a chloro group at the third position and a piperazinyl group at the second position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(piperazin-1-yl)phenol typically involves the reaction of 3-chlorophenol with piperazine. One common method includes the use of a solvent such as tert-butyl alcohol and heating the mixture to around 120°C for several hours . The reaction can be catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as extraction with solvents like toluene and treatment with activated carbon to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Chemistry: 3-Chloro-2-(piperazin-1-yl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It may be used in the development of new drugs or as a tool in biochemical assays .
Medicine: Its structure suggests it could interact with neurotransmitter receptors or enzymes, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(piperazin-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a similar piperazine moiety but differs in the heterocyclic structure, leading to different biological activities.
5-Chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride: This compound also contains a piperazine group but has a different core structure, resulting in distinct pharmacological properties.
Uniqueness: 3-Chloro-2-(piperazin-1-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperazinyl group makes it a versatile intermediate for various applications in research and industry .
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-chloro-2-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13ClN2O/c11-8-2-1-3-9(14)10(8)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2 |
InChI Key |
OVPFFLNYIYLXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)O |
Origin of Product |
United States |
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